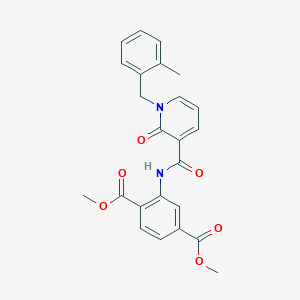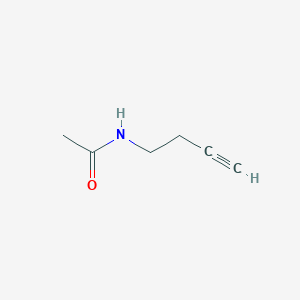
N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, the description of an organic compound includes its molecular formula, structural formula, and possibly its functional groups. The compound you mentioned appears to contain a naphthamide group, a phenyl group, and a hydroxy group, indicating that it might have interesting chemical properties .
Synthesis Analysis
The synthesis of a complex organic compound often involves multiple steps, each requiring specific reagents and conditions. Without specific information, it’s difficult to detail the synthesis of this compound .Molecular Structure Analysis
The molecular structure of an organic compound can be analyzed using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For instance, the hydroxy group (-OH) is often involved in condensation reactions, and the phenyl group can undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
Physical and chemical properties include solubility, melting point, boiling point, density, and reactivity. These properties can be determined through various experimental procedures .Aplicaciones Científicas De Investigación
Alzheimer's Disease Diagnostic Imaging
Research by Shoghi-Jadid et al. (2002) utilized a hydrophobic radiofluorinated derivative related to the chemical structure of interest, in positron emission tomography (PET) to identify neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients. This approach facilitated the noninvasive monitoring of Alzheimer's pathology, highlighting the potential of naphthyl-related compounds in diagnostic imaging technologies (Shoghi-Jadid et al., 2002).
Water Treatment Technologies
Patel et al. (2019) investigated the degradation of naproxen, a common water contaminant, using advanced oxidation processes. This study underscores the environmental applications of naphthyl derivatives in enhancing water treatment and purification processes, potentially reducing the environmental impact of pharmaceutical contaminants (Patel et al., 2019).
Enzymatic Activity and Tissue Staining
Burstone (1959) discussed the use of complex naphthols for demonstrating tissue oxidase activity. This application is significant in histochemical techniques, providing insights into cellular and molecular processes, particularly in understanding the distribution and function of enzymes within tissues (Burstone, 1959).
Phytotoxicity and Environmental Impact
Altenburger et al. (2006) explored the phytotoxic properties of N-phenyl-2-naphthylamine, emphasizing its specific toxic action on plants at low concentrations. This research is crucial for assessing the environmental risks associated with chemical pollutants, contributing to the development of safer chemical practices and regulations (Altenburger et al., 2006).
Chemical Synthesis and Characterization
Studies on the synthesis and characterization of novel compounds, such as those by Kurt et al. (2020), illustrate the chemical versatility and potential applications of naphthyl derivatives in creating new materials with unique properties for use in various scientific and industrial contexts (Kurt et al., 2020).
Mecanismo De Acción
The mechanism of action is typically discussed in the context of bioactive compounds. It describes how the compound interacts with biological systems.
Safety and Hazards
Propiedades
IUPAC Name |
N-(2-hydroxy-2-methyl-4-phenylbutyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c1-22(25,15-14-17-8-3-2-4-9-17)16-23-21(24)20-13-7-11-18-10-5-6-12-19(18)20/h2-13,25H,14-16H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYDSSRVOJUUJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNC(=O)C2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(Dimethylamino)-N-[(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methyl]but-2-enamide](/img/structure/B2673017.png)



![3-(2-chlorophenyl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2673022.png)
![1-[(3-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2673023.png)
![1-(7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide](/img/structure/B2673024.png)
![ethyl 2-(3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinolin-1-yl)acetate](/img/structure/B2673025.png)

![8-[(4-benzylpiperidin-1-yl)methyl]-7-(2-ethoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2673029.png)
![3-[4-(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-2-carbonitrile](/img/structure/B2673031.png)
![N-(2,5-dimethylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2673034.png)

![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2673039.png)